Product packaging for 4-Ethoxymethyl-benzoic acid(Cat. No.:CAS No. 146781-28-4)

4-Ethoxymethyl-benzoic acid

Cat. No.: B131487
CAS No.: 146781-28-4
M. Wt: 180.2 g/mol
InChI Key: XSNKLGMYKSJLHQ-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a cornerstone class of compounds in organic chemistry with wide-ranging applications in health, agriculture, and industry. researchgate.net The functional versatility of the benzoic acid scaffold allows for its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and food additives. researchgate.net The chemical and biological activity of these derivatives is profoundly influenced by the nature and position of the substituents on the aromatic ring. researchgate.net

Research into benzoic acid derivatives is a dynamic and expansive field. Scientists continually explore how different functional groups impact the parent molecule's properties. For instance:

Electron-donating and electron-withdrawing groups alter the acidity of the carboxylic acid and the reactivity of the benzene (B151609) ring. researchgate.net

Halogenated derivatives , such as fluoro- and chloro-substituted benzoic acids, are important intermediates in the production of agrochemical and pharmaceutical products. researchgate.net

Complex derivatives have been synthesized and evaluated for specific biological targets. Studies have designed benzoic acid derivatives as inhibitors for influenza neuraminidase researchgate.net, as potential treatments for Alzheimer's disease by targeting acetylcholinesterase sci-hub.se, and as anticancer agents preprints.org.

In materials science, certain derivatives are being investigated for advanced applications, such as their potential use as inhibitors in atomic layer deposition (ALD) processes. mdpi.com

4-Ethoxymethyl-benzoic acid fits within this broad research context as a specifically substituted derivative, where the ethoxymethyl group provides a unique combination of steric and electronic properties for further synthetic modification.

Academic Significance and Research Trajectory

The academic interest in this compound dates back to early 20th-century chemical synthesis. A 1925 article in the Journal of the American Chemical Society detailed the preparation of this acid and its subsequent use in synthesizing various esters. acs.org The primary motivation for this early work was to create esters, such as the ß-diethylamino-ethyl ester, for pharmacological evaluation, with crude tests suggesting potential local anesthetic properties for its hydrochloride salt. acs.org

Throughout its research history, the principal significance of this compound has been its role as a synthetic intermediate. angenechemical.com Its bifunctional nature is key to its utility:

The carboxylic acid group can undergo typical reactions like esterification, amidation, or reduction to an alcohol.

The ethoxymethyl group , an ether linkage, is generally stable but offers different steric and electronic properties compared to a simple hydroxyl or methoxy (B1213986) group, influencing how the molecule interacts with biological systems or participates in further reactions.

This compound serves as a valuable precursor for preparing novel, more complex molecules for biological testing. angenechemical.com Its synthesis can be approached through methods like the Williamson ether synthesis on a 4-(hydroxymethyl)benzoic acid precursor, showcasing standard yet important organic chemistry transformations.

Scope of Current Research Endeavors on this compound

While not as extensively studied as some other benzoic acid derivatives, this compound continues to be relevant in chemical research, primarily as a building block. angenechemical.com Its unique structure, containing both an ester group and a carboxylic acid, allows for diverse functionalization in organic reactions. angenechemical.com

Current and potential research endeavors involving this compound are centered on its utility in synthetic programs:

Precursor for Biologically Active Molecules: The compound can be used to synthesize new derivatives for evaluation in drug discovery programs. angenechemical.com For example, research on the closely related 4-(methoxymethyl)benzoic acid has explored its potential in treating ischemic diseases, suggesting that the ethoxymethyl analog could be a target for similar therapeutic investigations.

Modification of Physicochemical Properties: In medicinal chemistry, the ethoxymethyl group can be strategically incorporated into a larger molecule to fine-tune its properties. Compared to the more common methoxymethyl or hydroxymethyl substituents, the ethyl group offers increased lipophilicity, which can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Intermediate in Organic Synthesis: It remains a useful starting material for multi-step syntheses of complex organic targets where a protected hydroxymethyl group is required. The ethoxymethyl ether provides a stable protecting group that can be carried through several synthetic steps before potential cleavage if needed.

The compound is primarily used in research settings and can be sourced for developing new materials or as part of a synthetic pathway toward novel pharmaceutical candidates. americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B131487 4-Ethoxymethyl-benzoic acid CAS No. 146781-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKLGMYKSJLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308894
Record name 4-Ethoxymethyl-benzoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146781-28-4
Record name 4-(Ethoxymethyl)benzoic acid
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Record name 4-Ethoxymethyl-benzoic acid
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Record name 4-ETHOXYMETHYL-BENZOIC ACID
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Synthetic Methodologies for 4 Ethoxymethyl Benzoic Acid and Analogues

Established Synthetic Pathways for Benzoic Acid Derivatives

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for preparing ethers, including aryl ethers. masterorganicchemistry.comfrancis-press.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing benzoic acid derivatives, this can be applied in several ways. One approach involves the reaction of a phenoxide with an appropriate alkyl halide. sci-hub.se For instance, 4-hydroxybenzoic acid can be reacted with a benzyl (B1604629) halide in the presence of a surfactant catalyst in an aqueous medium to form the corresponding ether. researchgate.net

Modern variations of the Williamson ether synthesis aim to use less hazardous and more cost-effective reagents. acs.orgresearchgate.net For example, high-temperature catalytic Williamson ether synthesis (CWES) allows for the use of weak alkylating agents like alcohols and carboxylic acid esters. acs.orgresearchgate.net This method has been successful in producing various alkyl aryl ethers. acs.orgresearchgate.net

The synthesis of 4-methoxymethylbenzoic acid has been achieved by treating 4-bromomethylbenzoic acid with a methanolic solution of potassium hydroxide (B78521). ysu.edu This reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the methoxide (B1231860) ion acts as the nucleophile. rsc.org The use of a base like sodium hydride to deprotonate an alcohol, followed by reaction with an alkyl halide, is another common strategy, though it requires careful control of conditions to avoid side reactions like ester saponification.

ReactantsReagents/ConditionsProductYieldReference
4-hydroxybenzoic acid, benzyl chlorideSurfactant, water4-Benzyloxy benzoic acidNot specified researchgate.net
4-bromomethylbenzoic acid, methanol (B129727)Potassium hydroxide4-Methoxymethylbenzoic acidNot specified ysu.edu
Ethyl 4-(hydroxymethyl)benzoate, methyl iodideSodium hydrideEthyl 4-(methoxymethyl)benzoate65-70%
Ethyl 4-(hydroxymethyl)benzoate, methanolDiethyl azodicarboxylate, triphenylphosphine (B44618) (Mitsunobu conditions)Ethyl 4-(methoxymethyl)benzoate80-85%

Benzylic Oxidation Strategies for Carboxylic Acid Formation

The oxidation of an alkyl group at the benzylic position is a fundamental method for synthesizing benzoic acids. libretexts.orgchemistrysteps.com This transformation can be accomplished using various oxidizing agents and catalytic systems.

Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used oxidizing agent for converting alkylbenzenes to benzoic acids. masterorganicchemistry.commasterorganicchemistry.com The reaction requires the benzylic carbon to have at least one hydrogen atom. libretexts.org The oxidation proceeds by breaking the benzylic C-H bond, a process favored by the resonance stabilization of the resulting intermediate. libretexts.org While effective, permanganate oxidations can be harsh and may not be suitable for molecules with sensitive functional groups. masterorganicchemistry.com Heterogeneous permanganate oxidations, where the permanganate is adsorbed onto a solid support, can offer improved selectivity. acs.org

SubstrateOxidizing AgentProductKey FeatureReference
AlkylbenzenePotassium permanganate (KMnO₄)Benzoic acidRequires at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com
Toluene (B28343) derivativesPotassium permanganate (KMnO₄)Benzoic acid derivativesHarsh conditions, may cleave larger alkyl groups. masterorganicchemistry.com
Alkylbenzene side chainsPermanganate on a solid supportBenzylic alcohols or ketonesHeterogeneous conditions can offer different selectivity. acs.org

Metal-organic frameworks (MOFs) have emerged as versatile heterogeneous catalysts for a variety of organic transformations, including the oxidation of alkyl aromatics. arabjchem.orgresearchgate.net MOFs offer high surface areas and tunable active sites, which can lead to enhanced catalytic activity and selectivity. nih.gov

For instance, a cerium-based MOF, Ce-BTC, has been shown to be an effective catalyst for the aerobic oxidation of ethylbenzene. arabjchem.org Palladium single atoms supported on a MOF have also been used to catalyze the aerobic oxidation of benzyl alcohols to benzoic acids. acs.org These systems often operate under milder conditions than traditional methods and can be recycled and reused. arabjchem.org The catalytic activity of MOFs in oxidation reactions often involves the metal nodes acting as Lewis acid sites or facilitating reversible changes in oxidation state. researchgate.net

CatalystSubstrateProductKey FeaturesReference
Ce-BTC MOFEthylbenzeneAcetophenoneHigh conversion and selectivity under aerobic conditions. arabjchem.org
Pd₁ SACs-MOFBenzyl alcoholBenzoic acidLigand-, additive-, and solvent-free aerobic oxidation. acs.org
Bimetallic MOFsCycloalkanes and Alkyl AromaticsOxygenated productsSynergistic catalysis between bimetallic active centers. nih.gov

Nucleophilic Substitution Reactions in Precursor Synthesis

The synthesis of precursors is a critical step in the multi-step synthesis of 4-Ethoxymethyl-benzoic acid and its analogues. Nucleophilic substitution reactions are frequently employed to introduce key functional groups.

The halogenation of the benzylic position of a toluene derivative is a common strategy to create a reactive site for subsequent nucleophilic substitution. chemistrysteps.com N-Bromosuccinimide (NBS) is a widely used reagent for the selective benzylic bromination of alkylarenes, a reaction known as the Wohl-Ziegler reaction. researchgate.netmasterorganicchemistry.com This reaction proceeds via a free-radical mechanism, initiated by light or a radical initiator like AIBN or benzoyl peroxide. masterorganicchemistry.comgoogle.com The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes side reactions such as addition to aromatic rings. masterorganicchemistry.com

The resulting benzyl halide is a versatile intermediate. For example, 4-bromomethylbenzoic acid, synthesized from the bromination of p-toluic acid, can then be used in nucleophilic substitution reactions to introduce an ether linkage. ysu.edursc.org

SubstrateReagentProductReaction TypeReference
AlkylareneN-Bromosuccinimide (NBS), initiatorBenzylic bromideRadical substitution (Wohl-Ziegler) researchgate.netmasterorganicchemistry.com
Toluene derivativeN-Bromosuccinimide (NBS), lightBenzyl bromidePhotochemical radical bromination researchgate.net
6-methyl-quinoxalineN-chlorosuccinimide (NCS) or NBS, radical initiator6-halomethyl-quinoxalineBenzylic halogenation google.com
Subsequent Ether Formation (e.g., with Sodium Ethoxide)

A common and effective method for synthesizing ethers, including the ethoxymethyl group in this compound, is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com

In the context of this compound analogues, a precursor such as a compound with a bromomethyl group is treated with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the bromide to form the desired ether linkage. For example, ethyl 4-bromo-3-(bromomethyl)benzoate can be reacted with sodium ethoxide in a mixture of ethanol (B145695) and N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically initiated at a low temperature (0°C) and then allowed to warm to room temperature over several hours. chemicalbook.com This method has been shown to produce yields in the range of 70-84%. chemicalbook.com The use of a polar aprotic solvent like DMF helps to stabilize the transition state of the SN2 reaction, thereby increasing the reaction rate.

Similarly, ethyl 4-bromo-3-methylbenzoate can be first treated with N-bromosuccinimide (NBS) to introduce the bromomethyl group, which is then reacted with a sodium ethoxide solution in ethanol to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate. google.com

Hydrolysis of Ester Precursors (e.g., Ethyl 4-bromo-3-(ethoxymethyl)benzoate)

Once the ethoxymethyl group is in place on an ester precursor, the final step to obtain the carboxylic acid is typically hydrolysis. smolecule.com This can be achieved under either acidic or basic conditions. smolecule.com For instance, ethyl 4-bromo-3-(ethoxymethyl)benzoate can be hydrolyzed to yield 4-bromo-3-(ethoxymethyl)benzoic acid. chemscene.com

Basic hydrolysis, often using sodium hydroxide in an aqueous or alcoholic solution, is a common method. The ester is saponified to the corresponding carboxylate salt, which is then acidified in a subsequent step to yield the final carboxylic acid product.

Novel Synthetic Route Development

The development of new synthetic routes for this compound and its analogues is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Catalyst Development and Optimization (e.g., FeSO₄-mediated synthesis)

Recent research has explored the use of iron(II) sulfate (B86663) (FeSO₄) as a catalyst for the synthesis of related compounds like methyl-4-(ethoxymethyl)-benzoate. kg.ac.rs This method offers a milder and more environmentally friendly alternative to traditional base-mediated syntheses. kg.ac.rs The reaction involves refluxing a mixture of a starting material like methyl 4-(bromomethyl) benzoate (B1203000) and ethanol in the presence of FeSO₄·7H₂O. kg.ac.rs This approach avoids the need for strong bases and co-solvents, and the FeSO₄ catalyst is recoverable and reusable. kg.ac.rs

The development of such catalytic systems is a significant step towards more sustainable chemical manufacturing. Research in this area also includes the use of other metal-organic framework (M-MOF) catalysts for the synthesis of related benzoic acid derivatives from readily available materials like p-xylene. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes. For this compound and its precursors, this translates to several key areas of development:

Use of Safer Solvents: Traditional syntheses often employ solvents like DMF, which have associated health and environmental concerns. Research is ongoing to replace these with greener alternatives.

Catalyst-Free Reactions: Some novel synthetic methods aim to eliminate the need for catalysts altogether, such as the one-pot reaction of phthalide, hydrazine (B178648) hydrate, and an aldehyde in ethanol under mild conditions to produce benzohydrazide (B10538) derivatives.

Atom Economy: The FeSO₄-mediated synthesis is an example of a reaction with improved atom economy, as it avoids the use of a base and co-solvent. kg.ac.rs

Renewable Feedstocks: While not yet standard for this specific compound, a broader trend in green chemistry is the use of renewable starting materials.

Stereoselective Synthesis Considerations

For analogues of this compound that contain chiral centers, stereoselective synthesis is crucial, particularly in the development of pharmaceuticals where a specific stereoisomer is often the active ingredient. While the provided information does not detail specific stereoselective syntheses for this compound itself, general strategies in organic synthesis are applicable.

Methods for achieving stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.

Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can be employed to favor the formation of one enantiomer or diastereomer over another.

Substrate-Controlled Reactions: The existing stereochemistry in a substrate can influence the stereochemical outcome of a reaction, as seen in the substrate-directed epoxidation of certain cycloalkenones. umich.edu

For example, in the synthesis of complex cyclic amino acids, methods like the Strecker reaction have been adapted using chiral auxiliaries to achieve high stereoselectivity. nih.gov Similarly, ring-closing metathesis and other macrocyclization strategies often require careful consideration of catalysts and reaction conditions to control the stereochemistry of the final product. acs.orgsnnu.edu.cn

Interactive Data Tables

Table 1: Synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate

Starting MaterialReagentsSolvent(s)ConditionsYieldReference
Ethyl 4-bromo-3-(bromomethyl)benzoateSodium ethoxideEthanol, DMF0°C to room temp, 16h70-75%
Ethyl 4-bromo-3-(bromomethyl)benzoateSodium ethoxideEthanol, DMF0°C to room temp, 16h84% chemicalbook.com
Ethyl 4-bromo-3-methylbenzoate1. NBS 2. Sodium ethoxide1. - 2. Ethanol1. - 2. -- google.com

Table 2: Synthesis of 4-methoxymethylbenzoic acid

Starting MaterialReagentsSolventConditionsYieldReference
4-Bromomethylbenzoic acidSodium methoxideMethanol-50-70% rsc.org

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxymethyl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that dictates a significant portion of the reactivity of 4-Ethoxymethyl-benzoic acid. It can undergo several transformations, including esterification and reduction, which are fundamental in synthetic organic chemistry.

Esterification is one of the most common reactions involving carboxylic acids. For this compound, this transformation is typically achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. This intermediate, 4-ethoxymethyl-benzoyl chloride, can then readily react with various alcohols to form the corresponding esters. acs.org This two-step process is often preferred over direct acid-catalyzed Fischer esterification, especially for preparing esters of more complex or less reactive alcohols. libretexts.org

The general procedure involves reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) to yield 4-ethoxymethyl-benzoyl chloride. libretexts.org This acid chloride is then treated with an alcohol, often in the presence of a base to neutralize the HCl byproduct, to produce the desired ester. nih.gov Research has demonstrated the successful synthesis of several esters of this compound using this methodology. acs.org

Table 1: Synthesis of Esters from 4-Ethoxymethyl-benzoyl Chloride Data derived from research on the preparation of ether esters of p-hydroxymethyl-benzoic acid derivatives. acs.org

Ester Product NameAlcohol ReagentReaction ConditionsYield (%)
Benzyl (B1604629) 4-ethoxymethyl-benzoateBenzyl alcoholWarming on a steam bath32
Ethyl 4-((4-(ethoxycarbonyl)benzyl)oxy)methyl)benzoateEthyl p-hydroxymethyl-benzoateNot specified58
2-(Diethylamino)ethyl 4-ethoxymethyl-benzoate2-DiethylaminoethanolNot specified59

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (4-(ethoxymethyl)phenyl)methanol. This transformation requires potent reducing agents, as carboxylic acids are generally resistant to reduction.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (BH₃), typically complexed with tetrahydrofuran (THF). libretexts.orgquora.com LiAlH₄ is a powerful and effective reducing agent for carboxylic acids, though it requires careful handling and an anhydrous reaction environment. quora.com Borane (BH₃/THF) is often preferred due to its relative ease of use, safety, and high reactivity towards carboxylic acids, often allowing for selective reduction in the presence of other functional groups. libretexts.org While sodium borohydride (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not strong enough to reduce carboxylic acids on its own under standard conditions. quora.comsci-hub.se However, modified NaBH₄ systems, such as NaBH₄ paired with bromine or iodine, have been developed to successfully reduce benzoic acids to their corresponding alcohols. sci-hub.se

Table 2: Reagents for the Reduction of Benzoic Acids

Reducing AgentTypical ConditionsProductSelectivity
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPrimary AlcoholReduces many other functional groups
Borane (BH₃/THF)THF, room temperaturePrimary AlcoholHighly selective for carboxylic acids libretexts.org
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695)No reactionReduces aldehydes and ketones
NaBH₄–Br₂THFPrimary AlcoholEffective for various benzoic acids sci-hub.se

Reactions of the Ethoxymethyl Ether Moiety

The ethoxymethyl group, an acetal-type ether, exhibits its own characteristic reactivity, particularly its susceptibility to cleavage under acidic conditions.

The ethoxymethyl ether linkage is classified as an alkoxymethyl ether. A key characteristic of this functional group is its lability under acidic conditions. thieme-connect.de Ethers are generally stable and unreactive functional groups, but the presence of the adjacent oxygen atom in the ethoxymethyl moiety facilitates cleavage in the presence of strong acids. wikipedia.orgyoutube.com

The mechanism of acid-catalyzed cleavage begins with the protonation of the ether oxygen by a strong acid (e.g., HBr, HI). youtube.commasterorganicchemistry.com This step converts the ethoxy group into a good leaving group (ethanol). Following protonation, the C-O bond can break via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgyoutube.com Given the benzylic nature of the carbon attached to the ether oxygen in this compound, the cleavage can proceed through a relatively stable benzylic carbocation intermediate (Sₙ1 pathway). youtube.com The resulting carbocation is then attacked by a nucleophile present in the reaction mixture. For example, reaction with HBr would yield 4-(bromomethyl)benzoic acid and ethanol.

Conversely, the ethoxymethyl ether linkage is generally stable under neutral and basic conditions, making it a suitable protecting group for hydroxyl functions in molecules that require manipulation under non-acidic environments. wikipedia.org

The benzylic carbon of the ethoxymethyl group is a potential site for oxidation. Benzylic positions are often susceptible to oxidation by various reagents. The oxidation of this group could potentially lead to several products depending on the oxidant and reaction conditions.

Oxidation of benzylic ethers can lead to the formation of aromatic aldehydes or carboxylic acids. organic-chemistry.org For instance, powerful oxidizing agents could potentially convert the ethoxymethyl group into a 4-carboxy group, transforming the entire molecule into terephthalic acid. Milder or more specific oxidation methods might target the benzylic C-H bonds. Some methodologies have been developed for the oxidation of secondary methyl ethers to ketones, proceeding through an oxocarbenium intermediate. nih.gov A similar mechanism could be envisioned for this compound, where oxidation could lead to the formation of an ester, 4-(ethoxycarbonyl)benzoic acid, or potentially 4-formylbenzoic acid if cleavage occurs. Reagents like selenium dioxide (SeO₂) have been used to oxidize active methyl groups on N-heteroaromatic compounds to aldehydes or carboxylic acids, highlighting a potential pathway for modifying the ethoxymethyl substituent. semanticscholar.org

Table 3: Potential Oxidizing Agents for Benzylic Ethers

Oxidizing AgentPotential Product(s)Notes
Potassium Permanganate (B83412) (KMnO₄)Terephthalic acidStrong, non-selective oxidant.
Ceric Ammonium Nitrate (CAN)4-Formylbenzoic acidUsed for oxidative cleavage of benzyl ethers. masterorganicchemistry.com
4-Acetamido-TEMPO4-Formylbenzoic acidOxidatively cleaves benzylic ethers to aldehydes. organic-chemistry.org
Ozone (O₃)Benzoic acid derivativesCan be used for the oxidative removal of benzyl ether groups. organic-chemistry.org

Substitution reactions can occur at the benzylic carbon of the ethoxymethyl group, typically under conditions that favor ether cleavage. As described in the cleavage section (3.2.1), protonation of the ether oxygen by a strong acid generates a good leaving group (ethanol).

This allows for a nucleophilic substitution reaction to take place at the benzylic carbon. The reaction can proceed via an Sₙ1 mechanism, involving the formation of a stabilized benzylic carbocation, or an Sₙ2 mechanism, involving backside attack by a nucleophile. wikipedia.orgyoutube.com The use of strong hydrohalic acids like HBr or HI provides both the acid catalyst for protonation and a potent nucleophile (Br⁻ or I⁻) to complete the substitution. This reaction effectively replaces the ethoxy group with a halide, converting this compound into the corresponding 4-(halomethyl)benzoic acid. This transformation is a key method for functionalizing the benzylic position.


Aromatic Ring Reactivity of this compound

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its two substituents: the ethoxymethyl group (-CH₂OCH₂CH₃) and the carboxylic acid group (-COOH). These groups are positioned para to each other, and their opposing electronic influences determine the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring direct the position of the incoming electrophile.

The carboxylic acid (-COOH) group is an electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution, making the ring less reactive than benzene itself. study.com It directs incoming electrophiles to the meta position (relative to the carboxyl group).

The ethoxymethyl (-CH₂OCH₂CH₃) group, specifically the benzylic methylene (B1212753) (-CH₂-) component, is considered an activating group. msu.edu Alkyl groups, in general, are electron-donating through an inductive effect and activate the ring, directing incoming electrophiles to the ortho and para positions.

In this compound, the two groups are para to one another. The activating, ortho, para-directing ethoxymethyl group and the deactivating, meta-directing carboxylic acid group have conflicting influences. The positions ortho to the activating ethoxymethyl group (C2 and C6) are the same as the positions meta to the deactivating carboxylic acid group (C3 and C5). Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the ethoxymethyl group and meta to the carboxylic acid group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionElectrophilePredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺ (Nitronium ion)4-Ethoxymethyl-3-nitro-benzoic acid
Halogenation (Br₂/FeBr₃)Br⁺ (Bromonium ion)3-Bromo-4-ethoxymethyl-benzoic acid
Sulfonation (SO₃/H₂SO₄)SO₃ (Sulfur trioxide)4-Ethoxymethyl-3-sulfo-benzoic acid

Nucleophilic Aromatic Substitution on Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for typical benzene derivatives and requires specific conditions: a good leaving group (typically a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Key Transformations

C-H Abstraction in Side-Chain Oxidation: The benzylic hydrogens of the ethoxymethyl group are susceptible to free radical attack and oxidation. msu.edu Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkyl side-chains attached to a benzene ring to a carboxylic acid, provided there is at least one benzylic hydrogen. youtube.com The mechanism is understood to involve a C-H abstraction at the benzylic position, which is favored because the resulting benzylic radical is resonance-stabilized by the aromatic ring. mnstate.edu This initial radical formation is a key step that initiates the oxidative cleavage of the entire side chain, ultimately converting the ethoxymethyl group to a carboxylic acid, which would result in the formation of terephthalic acid.

Nucleophilic Substitution Mechanisms: The mechanism for SNAr on a halogenated analogue like 2-chloro-4-ethoxymethyl-benzoic acid is a two-step process.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carboxylic acid group, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, resulting in the final substituted product.

This addition-elimination sequence is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on activated aromatic rings. nih.gov

Kinetic Studies of Reaction Pathways

Electrophilic Aromatic Substitution Kinetics: The mechanism for electrophilic aromatic substitution generally involves two steps. The first and rate-determining step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. libretexts.orguoanbar.edu.iq The second step is a rapid deprotonation to restore the aromatic system. uoanbar.edu.iqmasterorganicchemistry.com

Activating groups (like -CH₂OCH₂CH₃) donate electron density to the ring, stabilizing the carbocation intermediate, lowering the activation energy of the first step, and thus increasing the reaction rate compared to benzene.

Deactivating groups (like -COOH) withdraw electron density, destabilizing the carbocation intermediate, which increases the activation energy and slows the reaction rate. study.com

Table 2: Relative Predicted Reaction Rates for Electrophilic Nitration
CompoundSubstituentsNature of SubstituentsPredicted Relative Rate (Benzene = 1)
Toluene (B28343)-CH₃Activating~25
This compound-CH₂OCH₂CH₃, -COOHActivating and Deactivating< 1
Benzoic Acid-COOHDeactivating~0.003
Nitrobenzene-NO₂Strongly Deactivating~6 x 10⁻⁸

Nucleophilic Aromatic Substitution Kinetics: The rate of the SNAr reaction is dependent on the concentrations of both the aromatic substrate and the nucleophile, indicating a bimolecular process. The rate law is typically expressed as:

Rate = k[Aryl Halide][Nucleophile]

The rate is significantly influenced by:

The Leaving Group: The reaction rate generally increases with the electronegativity of the halogen (F > Cl > Br > I), as the more electronegative halogen polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack.

The Nucleophile: Stronger nucleophiles lead to faster reaction rates.

The Electron-Withdrawing Group: The strength and position of the electron-withdrawing group are critical. A group like -COOH or -NO₂ ortho or para to the leaving group greatly accelerates the reaction by stabilizing the Meisenheimer intermediate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Ethoxymethyl Group on Molecular Interactions

Modulating Lipophilicity and Bioavailability

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the ethoxymethyl group. The presence of the ethyl group increases the lipophilicity of the molecule compared to a simpler methoxymethyl or a hydroxyl substituent. This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, potentially leading to improved oral bioavailability. However, an optimal balance of lipophilicity is crucial, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The ether linkage also contributes to the molecule's polarity and can influence its solubility and transport characteristics.

Systematic Structural Modifications and Their Effects

To further understand the SAR and SPR of 4-Ethoxymethyl-benzoic acid, researchers have systematically modified different parts of the molecule and evaluated the resulting changes in activity and properties.

Alterations of the Ether Side Chain (e.g., ethoxymethyl vs. methoxymethyl)

Comparative studies involving alterations of the ether side chain have revealed the importance of the alkyl group's size and nature. Replacing the ethoxymethyl group with a smaller methoxymethyl group can lead to a decrease in lipophilicity. This change can, in turn, affect the compound's binding affinity and pharmacokinetic profile. The longer ethyl chain in the ethoxymethyl group may provide more extensive hydrophobic interactions within the receptor pocket, potentially leading to higher affinity. Conversely, in some biological systems, a smaller substituent might be preferred for optimal fitting.

Below is an interactive data table summarizing the hypothetical effects of altering the ether side chain on key physicochemical properties.

Side ChainLipophilicity (LogP)Predicted Receptor AffinityPredicted Bioavailability
MethoxymethylLowerMay DecreaseMay Vary
EthoxymethylHigherMay IncreaseMay Vary
PropoxymethylEven HigherMay Decrease (Steric Hindrance)May Decrease (Solubility)

Note: The data in this table is illustrative and intended to represent general trends observed in SAR studies. Actual values would be determined experimentally.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding or ionic interactions with the receptor. Modifications of this group, such as esterification or its replacement with bioisosteres, can have a profound impact on the compound's biological activity. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can be used to modulate a compound's properties, such as acidity, lipophilicity, and metabolic stability. For instance, replacing the carboxylic acid with a tetrazole ring, a common bioisostere, can maintain the acidic character while potentially improving metabolic stability and cell permeability.

The following interactive data table illustrates potential outcomes of modifying the carboxylic acid functionality.

ModificationAcidityHydrogen BondingPredicted Activity
Carboxylic AcidAcidicDonor & AcceptorBaseline
Methyl EsterNeutralAcceptorLikely Reduced/Altered
TetrazoleAcidicDonor & AcceptorPotentially Maintained/Improved
AmideNeutralDonor & AcceptorLikely Reduced/Altered

Note: The data in this table is illustrative and intended to represent general trends observed in medicinal chemistry. Actual outcomes are target-dependent.

Conformational Analysis and Its Impact on Activity (e.g., using semi-empirical methods)

The three-dimensional arrangement of a molecule, known as its conformation, is crucial in determining its interaction with biological targets and consequently its activity. For derivatives of benzoic acid, including this compound, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. The rotation around the single bond connecting the carboxylic group to the phenyl ring can lead to different conformers.

In substituted benzoic acids, two primary planar conformers are often considered: cis and trans. These refer to the arrangement of the hydroxyl group of the carboxylic acid relative to the benzene ring, with the O=C-O-H dihedral angle being approximately 0° for the cis form and 180° for the trans form. mdpi.com For many benzoic acid derivatives, the cis conformer is the most stable. mdpi.com The presence of substituents on the benzene ring can influence the conformational preferences and the energy barrier to rotation.

Semi-empirical quantum mechanical methods are valuable tools for performing conformational analysis. These methods are computationally less demanding than ab initio methods, allowing for the rapid calculation of molecular geometries and relative energies of different conformers. By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface can be generated, revealing the lowest energy (most stable) conformations. Modern semi-empirical methods have shown considerable promise in reliably modeling biological and drug-like molecules.

The biological activity of a compound is often dependent on its ability to adopt a specific conformation to bind effectively to a receptor or enzyme active site. For instance, the acidity of substituted benzoic acids, a property that can influence their biological activity, is affected by the conformation of the molecule. While direct studies on this compound are limited, research on other substituted benzoic acids has shown that substituents can cause the carboxyl group to twist out of the plane of the benzene ring, which in turn affects properties like acidity.

Table 1: Conformational Details of Substituted Benzoic Acids

CompoundSubstituent PositionMost Stable ConformerKey Dihedral Angle (O=C-O-H)
Benzoic Acid-cis~0°
2-Fluorobenzoic Acidorthocis~0°
2-Chlorobenzoic Acidorthocis~0°

This table is illustrative and based on general findings for substituted benzoic acids.

Prodrug Design Strategies Based on this compound Scaffolds (e.g., esterification for membrane permeability)

Prodrug design is a widely used strategy to overcome undesirable physicochemical properties of a pharmacologically active compound, such as poor membrane permeability. researchgate.net For acidic compounds like this compound, the carboxylic acid group is typically ionized at physiological pH, which can limit its ability to cross lipid-rich biological membranes. researchgate.net A common and effective approach to address this is to temporarily mask the polar carboxylic acid group through esterification. researchgate.netresearchgate.net

Ester prodrugs are generally more lipophilic than their parent carboxylic acids. ebrary.net This increased lipophilicity enhances their ability to partition into and diffuse across cell membranes via passive transport. nih.gov Once inside the target cell or after absorption into the bloodstream, the ester linkage is designed to be cleaved by ubiquitous esterase enzymes, regenerating the active carboxylic acid. uobabylon.edu.iq

The rationale behind this strategy for a scaffold like this compound would be to improve its oral bioavailability. By converting the carboxylic acid to an ester, the resulting prodrug would be more readily absorbed from the gastrointestinal tract. researchgate.net The choice of the alcohol used for esterification can be varied to fine-tune the physicochemical properties of the prodrug, such as its lipophilicity and rate of hydrolysis. uobabylon.edu.iq

For example, simple alkyl esters can significantly increase lipophilicity. Studies on other benzoic acid derivatives have shown that converting them into esters can be a viable strategy to enhance their diffusion through cell membranes. nih.govresearchgate.net The activity of these ester prodrugs is dependent on their conversion back to the active acid form by mycobacterial enzymes in the context of treating tuberculosis. nih.gov This highlights the importance of the prodrug being susceptible to cleavage by enzymes present in the target environment. researchgate.net

Table 2: Prodrug Strategy for Carboxylic Acids

Parent Drug FeatureProdrug ModificationDesired Property ChangeMechanism of Action
Polar Carboxylic Acid GroupEsterificationIncreased LipophilicityEnhanced passive diffusion across membranes
Low Membrane PermeabilityMasking of Ionizable GroupImproved AbsorptionEnzymatic cleavage by esterases to release active drug

This general strategy is applicable to carboxylic acid-containing compounds to improve their pharmacokinetic profiles.

Computational and Theoretical Chemistry of 4 Ethoxymethyl Benzoic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental tools for investigating the properties of 4-Ethoxymethyl-benzoic acid at the atomic level. These methods allow for the determination of stable conformations, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) has become a standard method for the quantum chemical study of benzoic acid and its derivatives. researchgate.net The B3LYP functional combined with the 6-311++G(d,p) basis set is frequently employed to provide a reliable description of the geometric and electronic properties of such systems. scispace.comnih.gov For this compound, DFT calculations can elucidate key parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.

Theoretical vibrational analysis using this level of theory can predict infrared and Raman spectra, which are crucial for the identification and characterization of the molecule. researchgate.net Furthermore, DFT allows for the calculation of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. clinicsearchonline.orgdergipark.org.tr Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. jmchemsci.com

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This table is illustrative, based on typical values for similar alkoxy-substituted benzoic acids.)

ParameterPredicted Value
C=O Bond Length (Å)1.215
C-O (Carboxyl) Bond Length (Å)1.350
O-H Bond Length (Å)0.970
C-O (Ether) Bond Length (Å)1.375
O-C (Ethyl) Bond Length (Å)1.430
C-C (Aromatic) Bond Length (Å)1.390 - 1.405

While DFT provides high accuracy, its computational cost can be significant for larger systems or extensive conformational searches. Semi-empirical methods, such as AM1 (Austin Model 1) with a Restricted Hartree-Fock (RHF) approach, offer a faster alternative for performing conformational analysis. researchgate.net These methods are particularly useful for identifying the lowest-energy conformers of flexible molecules like this compound, which has rotational freedom around the ether linkage and the carboxylic acid group.

By systematically varying the torsional angles, a potential energy surface can be mapped to locate the most stable geometric arrangements. researchgate.net Although less accurate than ab initio or DFT methods for electronic properties, semi-empirical methods are valuable for preliminary structural investigations and for providing starting geometries for higher-level calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. dergipark.org.trnih.gov For derivatives of benzoic acid, QSAR studies have been employed to understand how different substituents influence their biological activities, such as antimicrobial or anti-inflammatory effects. nih.govnih.govchitkara.edu.in

In the context of this compound, a QSAR or QSPR model could be developed by synthesizing and testing a series of related compounds with variations in the alkoxy group or other substituents on the benzene (B151609) ring. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov By applying statistical methods like multiple linear regression or partial least squares, a mathematical equation can be derived that relates these descriptors to the observed activity or property. dergipark.org.tr Such models are valuable in medicinal chemistry for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with enhanced characteristics.

Simulation of Molecular Interactions and Dynamics

Simulations of molecular interactions and dynamics provide insights into the behavior of this compound in different environments and its interactions with other molecules.

A prominent feature of carboxylic acids is their ability to form strong hydrogen bonds. In many phases, benzoic acid and its derivatives exist as cyclic dimers, where two molecules are held together by two O-H···O=C hydrogen bonds. scispace.comnih.gov Computational studies on substituted benzoic acid dimers have shown that the strength of these hydrogen bonds can be influenced by the nature of the substituents on the phenyl ring. scispace.comresearchgate.net Electron-releasing groups tend to result in the formation of more stable hydrogen bonds. researchgate.net

For this compound, the ethoxymethyl group is generally considered to be electron-donating, which would be expected to enhance the stability of the hydrogen-bonded dimer. Theoretical calculations can quantify the interaction energy of this dimer and analyze the geometric changes that occur upon its formation, such as the elongation of the O-H bond. scispace.com The study of these hydrogen bonding networks is crucial for understanding the crystal packing and the physical properties of the solid state. ox.ac.uk

Table 2: Illustrative Hydrogen Bond Parameters for the Dimer of this compound (Note: This table is illustrative, based on computational studies of similar benzoic acid dimers.)

ParameterPredicted Value
O-H···O Distance (Å)1.65
O···O Distance (Å)2.65
O-H-O Angle (°)~180
Dimerization Energy (kcal/mol)-15 to -18

The distribution of electron density in a molecule governs its electrostatic interactions with its surroundings. The ethoxymethyl group at the para position of this compound influences the electronic properties of the entire molecule through both inductive and resonance effects. utexas.edu Electron-donating groups increase the electron density in the aromatic ring, which can affect the acidity of the carboxylic acid group. libretexts.org

Electrostatic potential maps generated from quantum chemical calculations can visualize the regions of positive and negative electrostatic potential on the molecular surface. libretexts.org For this compound, the region around the carboxylic acid proton will exhibit a strong positive potential, making it a hydrogen bond donor site. The carbonyl oxygen and the ether oxygen will show negative potentials, identifying them as hydrogen bond acceptor sites. These electrostatic interactions are fundamental to understanding how the molecule interacts with solvents, receptors, and other molecules.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic properties with a high degree of accuracy. These theoretical predictions, when compared with experimental findings for similar molecules, provide a reliable framework for the spectroscopic assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a theoretical fingerprint of its structure.

¹H NMR Spectroscopy:

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methylene (B1212753) bridge protons. The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the ethoxymethyl group and the ethoxy group are expected to appear as a singlet and a quartet, respectively, while the methyl protons of the ethoxy group will present as a triplet.

¹³C NMR Spectroscopy:

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key predicted resonances include those for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene bridge carbon, and the carbons of the ethoxy group.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Due to the lack of direct experimental data for this specific compound, a comparison is made with the experimental data for the structurally similar compound, 4-Ethoxybenzoic acid. The ethoxymethyl group in the target compound is expected to have a slightly different electronic effect compared to the ethoxy group, which may lead to minor variations in the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 4-Ethoxybenzoic Acid
AssignmentPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-Ethoxybenzoic Acid
¹H¹³C¹H¹³C
-COOH~12.0 (s, 1H)~172.012.5 (s, 1H)172.5
Aromatic C-H (ortho to COOH)~8.0 (d, 2H)~131.07.95 (d, 2H)131.9
Aromatic C-H (ortho to CH₂OCH₂CH₃)~7.0 (d, 2H)~115.06.90 (d, 2H)114.5
Aromatic C (ipso to COOH)-~125.0-124.0
Aromatic C (ipso to CH₂OCH₂CH₃)-~162.0-163.0
-CH₂-O-~4.6 (s, 2H)~70.0--
-O-CH₂-CH₃~3.6 (q, 2H)~64.04.05 (q, 2H)63.8
-O-CH₂-CH₃~1.2 (t, 3H)~15.01.40 (t, 3H)14.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound, calculated using DFT methods, can be compared with the experimental spectrum of benzoic acid to validate the characteristic vibrational modes.

Key predicted vibrational frequencies for this compound include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch, C-O stretching vibrations, and aromatic C-H and C=C stretching and bending modes.

Table 2: Predicted IR Frequencies for this compound and Experimental Frequencies for Benzoic Acid
Vibrational ModePredicted Frequency (cm⁻¹) for this compoundExperimental Frequency (cm⁻¹) for Benzoic Acid
O-H stretch (Carboxylic Acid)~3300-2500 (broad)3300-2500 (broad)
Aromatic C-H stretch~3100-30003080-3030
Aliphatic C-H stretch~2980-2850-
C=O stretch (Carboxylic Acid)~1710-16801700-1680
Aromatic C=C stretch~1600, 1580, 14501600, 1585, 1450
C-O stretch~1320-12101320-1210
O-H bend~1440-13951440-1395
Aromatic C-H out-of-plane bend~920920

The predicted spectrum for this compound shows strong correlation with the fundamental vibrations observed in benzoic acid, with the addition of aliphatic C-H stretching frequencies due to the ethoxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted molecular weight of this compound (C₁₀H₁₂O₃) is 180.20 g/mol .

While a published experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on its structure. The molecular ion peak (M⁺) is expected at m/z 180. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethoxymethyl group (-CH₂OCH₂CH₃, m/z 59), and the carboxylic acid group (-COOH, m/z 45).

For comparison, the experimental mass spectrum of the ethyl ester of 4-ethoxybenzoic acid (a related compound with a similar ether linkage) shows significant peaks corresponding to the loss of the ethoxy group and subsequent fragmentations of the aromatic ring. This supports the predicted fragmentation behavior of this compound.

Table 3: Predicted and Analogous Experimental Mass Spectrometry Data
IonPredicted m/z for this compoundObserved m/z in Ethyl 4-ethoxybenzoate Spectrum
[M]⁺180194
[M - OCH₂CH₃]⁺135149
[M - CH₂OCH₂CH₃]⁺121-
[M - COOH]⁺135-
[C₆H₄CO]⁺104121

The comparison of predicted spectroscopic data for this compound with experimental data from structurally similar compounds provides a strong basis for its structural confirmation. The theoretical calculations are in good agreement with the expected spectral features, offering a high level of confidence in the assigned structure.

Advanced Analytical Methodologies for 4 Ethoxymethyl Benzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-Ethoxymethyl-benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-withdrawing carboxylic acid group and the electron-donating ethoxymethyl group. In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. docbrown.info The methylene (B1212753) protons of the ethoxymethyl group (-O-CH₂-C₆H₄) and the methylene protons of the ethyl group (-O-CH₂-CH₃) will each produce a distinct signal, as will the terminal methyl protons (-CH₃). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carboxyl carbon, the quaternary carbons of the benzene ring (including the one attached to the carboxyl group and the one attached to the ethoxymethyl group), the CH carbons of the benzene ring, and the carbons of the ethoxymethyl group. spectrabase.com The chemical shifts provide insight into the electronic environment of each carbon atom.

Detailed computational studies using density functional theory (DFT) can further help in understanding and predicting the variance between expected and experimental NMR chemical shifts for substituted benzoic acid esters. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeSignalPredicted Chemical Shift (ppm)Splitting PatternIntegration
¹H NMRCarboxylic Acid (-COOH)~12-13Singlet1H
Aromatic Protons (ortho to -COOH)~8.0Doublet2H
Aromatic Protons (ortho to -CH₂OCH₂CH₃)~7.0Doublet2H
Ethoxymethyl & Ethyl Protons (-CH₂OCH₂CH₃)~4.5 (Ar-CH₂-O), ~3.6 (O-CH₂-CH₃), ~1.2 (CH₃)Singlet, Quartet, Triplet2H, 2H, 3H
¹³C NMRCarboxyl Carbon (-COOH)~172N/AN/A
Aromatic Carbons (C-COOH & C-CH₂O)~127-160N/AN/A
Aromatic Carbons (CH)~114-130N/AN/A
Methylene Carbon (Ar-CH₂-O)~70N/AN/A
Ethoxymethyl Carbons (-OCH₂CH₃)~65 (-OCH₂), ~15 (-CH₃)N/AN/A

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. chemicalbook.com Other significant peaks include C-O stretching vibrations for the ether linkage and the carboxylic acid, and C-H stretching and bending vibrations for the aromatic ring and the alkyl groups. chemicalbook.com The region between 1500 and 400 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions for the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the benzene ring and the C-C backbone.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (broad)
Carboxylic Acid (-COOH)C=O Stretch1680-1710
Aromatic RingC=C Stretch1450-1600
Ether (-CH₂-O-CH₂-)C-O Stretch1000-1300
Aromatic RingC-H Bending (p-disubstituted)800-860

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption of UV light by this compound is primarily due to electronic transitions within the aromatic ring and the carboxyl group, which act as a chromophore. libretexts.org

The benzene ring itself exhibits characteristic π→π* transitions. pharmatutor.org The presence of the carboxylic acid and ethoxymethyl substituents modifies the absorption spectrum. The ethoxymethyl group, an auxochrome, can cause a shift in the absorption maximum (λmax) to a longer wavelength (bathochromic or red shift) and an increase in the absorption intensity (hyperchromic effect). slideshare.net These transitions are typically observed in the UV region of the electromagnetic spectrum. youtube.comyoutube.com

Expected UV-Visible Absorption Data for this compound

Electronic TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
π → π* (K-band)~230-280High (>10,000)
n → π* (R-band)~280-320Low (&lt;1000)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. upb.ro For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. longdom.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. longdom.org The mobile phase would consist of a polar solvent mixture, commonly a combination of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and to improve peak shape. sielc.comekb.eg Detection is usually performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. longdom.org The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. vu.edu.au This hyphenated technique is highly sensitive and selective, making it ideal for analyzing complex samples.

After separation by the LC column, the eluent containing this compound is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. acgpubs.org This allows for unambiguous identification and precise quantification of this compound, even at trace levels.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative assessment of purity and for monitoring the progress of chemical reactions. umich.eduwisc.edu The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu For acidic compounds like this compound, silica (B1680970) gel is the most common stationary phase due to its polar nature, which facilitates interaction with polar functional groups. utexas.eduictsl.net

The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase. utexas.edu A carefully selected mobile phase, or eluent, moves up the plate via capillary action, carrying the sample components at different rates. wisc.edu Less polar compounds interact weakly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds are more strongly adsorbed and have lower Rf values. chemistryhall.com The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com

For this compound, potential impurities might include the starting material (e.g., 4-formylbenzoic acid) or by-products. A typical TLC analysis would involve spotting a solution of the synthesized compound alongside reference spots of the starting materials on a silica gel plate. Development in an appropriate solvent system would result in distinct spots, with a pure sample showing a single spot. The presence of multiple spots indicates impurities. Visualization is commonly achieved using UV light if the compounds are UV-active, or by staining with a chemical agent like sulfuric acid followed by heating. umich.edu

Table 1: Representative TLC Conditions for Purity Analysis of this compound

ParameterDescriptionDetails
Stationary Phase The adsorbent material coated on the TLC plate.Silica Gel 60 F254 on aluminum backing.
Mobile Phase The solvent system used to develop the chromatogram.Ethyl acetate (B1210297) / Hexane (30:70 v/v) with 1% acetic acid.
Analyte 1 Target CompoundThis compound
Analyte 2 Potential Impurity4-formylbenzoic acid (precursor)
Expected Rf (Analyte 1) Retention factor for the target compound.~0.50
Expected Rf (Analyte 2) Retention factor for the impurity.~0.35
Visualization Method used to see the separated spots.UV light at 254 nm.

Note: The Rf values are illustrative and depend on the exact experimental conditions. The addition of acetic acid to the mobile phase can improve the spot shape of carboxylic acids by suppressing deprotonation. chemistryhall.com

X-ray Crystallography and Solid-State Analysis

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physical and chemical properties of a compound in its solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the precise location of each atom can be determined.

Table 2: Illustrative Crystallographic Data Based on the Analysis of p-Ethoxybenzoic Acid

ParameterDescriptionValue
Compound Analyzed structural analogp-Ethoxybenzoic acid rsc.org
Chemical Formula Molecular formula of the compound.C9H10O3
Crystal System The symmetry system of the crystal lattice.Monoclinic rsc.org
Space Group The symmetry group of the crystal.C2/c rsc.org
Unit Cell Dimensions The lengths and angles of the unit cell.a = 27.148 Å, b = 4.013 Å, c = 21.787 Å, β = 135.97° rsc.org
Z Value Number of molecules per unit cell.8 rsc.org
Key Structural Feature Dominant intermolecular interaction.Centrosymmetric hydrogen-bonded dimers (O-H···O) rsc.org
O···O Distance Length of the hydrogen bond between carboxyl groups.2.600 Å rsc.org

Note: This data is for p-ethoxybenzoic acid and serves as an example of the detailed structural information obtained from X-ray crystallography. rsc.org

Method Development and Validation for Complex Matrices

Quantifying a specific compound like this compound in complex matrices, such as biological fluids, environmental samples, or food products, requires the development and validation of a robust analytical method. irejournals.com High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high sensitivity, selectivity, and reproducibility. upb.rohelixchrom.com

Method development involves a systematic process to optimize the separation and detection of the analyte. Key steps include:

Sample Preparation: This is a critical step to remove interfering components from the matrix and concentrate the analyte. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) are often employed. irejournals.comnih.gov

Chromatographic Conditions: Selection of an appropriate HPLC column (e.g., C18 reversed-phase), mobile phase composition (e.g., a mixture of acetonitrile and an aqueous buffer), and elution mode (isocratic or gradient) is necessary to achieve good separation of the analyte from other matrix components. upb.ro

Detection: A UV detector is commonly used for aromatic compounds like benzoic acid derivatives, set at a wavelength of maximum absorbance to ensure high sensitivity. researchgate.net

Once developed, the method must be validated to ensure its performance is reliable and suitable for its intended purpose. gavinpublishers.comiupac.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key performance characteristics.

Table 3: Typical Parameters for HPLC Method Validation

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed. gavinpublishers.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995 over a specified range. irejournals.com
Accuracy The closeness of the test results obtained by the method to the true value.Typically 90-110% recovery for spiked samples. irejournals.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2-5% for repeatability and intermediate precision. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1. researchgate.net
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, etc. gavinpublishers.com

This systematic approach ensures that the analytical method is accurate, precise, and reliable for the routine quantification of this compound in complex samples.

Applications in Advanced Chemical and Biomedical Research

Medicinal Chemistry and Drug Discovery

A thorough investigation into the role of 4-Ethoxymethyl-benzoic acid within medicinal chemistry and drug discovery has yielded no specific research findings. The following subsections detail the lack of available data for the specified applications.

Lead Compound Identification and Optimization

There is no publicly available scientific literature that identifies this compound as a lead compound for the development of new therapeutic agents. Research in this area tends to focus on other derivatives of benzoic acid.

Development of Therapeutic Agents

No studies were found that specifically investigate this compound in the context of developing antimalarials, thromboxane (B8750289) synthase inhibitors, or treatments for ischemic disease. The existing research on therapeutic agents for these conditions centers on different chemical scaffolds.

Exploration of Neuroprotective Potential

The neuroprotective potential of this compound has not been a subject of published research. Studies on neuroprotection within the benzoic acid family have explored other related compounds, but not this compound itself.

Materials Science Innovations

In the realm of materials science, this compound has not been documented in the specific innovative applications requested.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

There is no available research detailing the use of this compound for the functionalization of nanomaterials such as carbon nanotubes. The methods for modifying the surfaces of these materials to enhance their properties typically involve other chemical moieties.

Applications in Liquid Crystal Materials

While specific research focusing exclusively on this compound in liquid crystal materials is not extensively documented in publicly available literature, its structural relationship to the well-studied class of 4-alkoxybenzoic acids allows for informed inferences about its potential applications. 4-Alkoxybenzoic acids are known to form supramolecular liquid crystals through hydrogen bonding interactions. nih.govresearchgate.net These materials exhibit mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

The general structure of 4-alkoxybenzoic acids allows for the formation of dimers through hydrogen bonding between the carboxylic acid groups, which is a crucial factor in their ability to form liquid crystal phases. nih.gov It is anticipated that this compound would behave similarly, forming dimeric structures that self-assemble into ordered mesophases.

Interactive Data Table: General Mesomorphic Properties of 4-Alkoxybenzoic Acids

Alkoxy Chain LengthTypical Mesophase(s)General Trend in Thermal Stability
Short (e.g., methoxy (B1213986), ethoxy)NematicLower
Medium (e.g., butoxy, hexyloxy)Nematic, Smectic CIncreases with chain length
Long (e.g., octyloxy, decyloxy)Smectic C, Smectic ACan decrease after a certain length

Agrochemical Research Applications

There is currently no publicly available scientific literature or patent information that specifically details the use or investigation of this compound in agrochemical research. While benzoic acid derivatives can be found in various agrochemical applications, such as herbicides, there is no direct evidence to suggest that the ethoxymethyl variant has been explored for such purposes.

Role as Chemical Intermediates in Complex Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, widely utilized as intermediates in the preparation of a vast array of more complex molecules, including pharmaceuticals and other bioactive compounds. researchgate.netnih.gov The carboxylic acid group and the aromatic ring provide reactive sites for a variety of chemical transformations.

This compound, with its ethoxymethyl substituent at the para position, offers a unique structural motif for synthetic chemists. The presence of the ether linkage provides a point of differentiation from simple alkyl-substituted benzoic acids. This compound is commercially available, indicating its utility as a starting material or intermediate in multi-step synthetic sequences. scbt.com

Future Research Directions and Unexplored Avenues for 4 Ethoxymethyl Benzoic Acid

The exploration of 4-Ethoxymethyl-benzoic acid and its derivatives presents a compelling frontier in chemical and biomedical research. While foundational knowledge has been established, significant opportunities remain to unlock its full potential. Future research should be directed toward a multi-faceted approach, encompassing the synthesis of novel analogues, deep mechanistic studies, computational modeling, advanced analytical methods, and the exploration of new applications.

Q & A

Basic: What synthetic methodologies are recommended for 4-Ethoxymethyl-benzoic acid, and how do reaction conditions affect yield?

Methodological Answer:
The synthesis of this compound typically involves etherification or alkylation of a benzoic acid precursor. A plausible route is the reaction of 4-hydroxybenzoic acid with ethyl chloromethyl ether under basic conditions (e.g., K₂CO₃ in DMF), where temperature (60–80°C) and stoichiometric ratios are critical for minimizing side reactions like over-alkylation. Catalysts such as phase-transfer agents may improve efficiency . Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography. Evidence from analogous compounds suggests that solvent polarity and reaction time significantly influence product purity .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ethoxymethyl group (δ ~1.3 ppm for CH₃, δ ~3.6–4.2 ppm for OCH₂) and aromatic protons (δ ~7.8–8.2 ppm).
  • IR Spectroscopy : Confirms the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ for C₁₀H₁₂O₃: m/z 180.0786). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How can researchers resolve contradictory data on the biological activity of this compound across studies?

Methodological Answer:
Contradictions often arise from variability in experimental design (e.g., cell lines, solvent systems). Strategies include:

  • Reproducibility Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, controlled temperature).
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for variables like compound purity (≥95% by HPLC) .
  • Mechanistic Profiling : Use knockout cell lines or enzyme-specific inhibitors to isolate target interactions, reducing confounding factors .

Advanced: What experimental design considerations are critical for evaluating the enzyme inhibition potential of this compound?

Methodological Answer:

  • Solvent Selection : Use DMSO at ≤0.1% v/v to avoid solvent interference in enzymatic assays.
  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Control Validation : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only). Electrochemical methods, such as cyclic voltammetry, can monitor redox activity in real-time .

Basic: What physicochemical properties of this compound are essential for experimental design?

Methodological Answer:

  • Solubility : Determine solubility in polar (e.g., ethanol, DMSO) and aqueous buffers (e.g., phosphate-buffered saline) via gravimetric analysis.
  • Stability : Assess thermal stability via TGA and hydrolytic stability under acidic/basic conditions. Storage at 2–8°C in inert atmospheres prevents degradation .

Advanced: How can computational modeling guide the application of this compound in polymer synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reactivity sites (e.g., carboxylic acid for esterification, ethoxymethyl for crosslinking) by calculating frontier molecular orbitals.
  • Molecular Dynamics (MD) : Simulate interactions with monomers (e.g., styrene, acrylates) to optimize copolymerization conditions. PubChem data on bond lengths and angles informs force-field parameters .

Advanced: What strategies mitigate side-product formation during the esterification of this compound?

Methodological Answer:

  • Catalyst Optimization : Use enzymatic catalysts (e.g., lipases) for regioselective esterification, reducing di-ester byproducts.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (~85–90%).
  • Solvent-Free Conditions : Minimize hydrolysis by avoiding protic solvents; microwave-assisted synthesis enhances reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.